

### Spectroscopic data for 3-(2-Oxo-acetyl)benzonitrile (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-(2-Oxo-acetyl)-benzonitrile

Cat. No.: B011535

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## Spectroscopic Data for 3-(2-Oxo-acetyl)-benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound **3-(2-Oxo-acetyl)-benzonitrile**. Due to the limited availability of experimental data in public databases, this guide utilizes predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles and data from structurally similar compounds, offering valuable insights for the characterization of this molecule.

#### **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **3-(2-Oxo-acetyl)-benzonitrile**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.7	Singlet	1H	Aldehydic proton (- CHO)
~8.2 - 8.4	Multiplet	2H	Aromatic protons
~7.7 - 7.9	Multiplet	2H	Aromatic protons

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment	
~195 - 200	Ketonic carbonyl carbon (C=O)	
~185 - 190	Aldehydic carbonyl carbon (C=O)	
~135 - 140	Aromatic quaternary carbon	
~130 - 135	Aromatic CH carbons	
~118	Nitrile carbon (C≡N)	
~112	Aromatic quaternary carbon	

#### Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2230	Strong	C≡N stretch
~1710	Strong	Ketonic C=O stretch
~1690	Strong	Aldehydic C=O stretch
~1600, 1480	Medium-Strong	Aromatic C=C stretch



#### Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
159	High	[M]+ (Molecular Ion)
130	High	[M - CHO] <sup>+</sup>
103	Medium	[M - CO - CHO] <sup>+</sup> or [C <sub>6</sub> H <sub>4</sub> CN] <sup>+</sup>
76	Medium	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

#### **Experimental Protocols**

The following are general protocols for obtaining spectroscopic data for a solid organic compound like **3-(2-Oxo-acetyl)-benzonitrile**.

#### **NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).
  - Lock the spectrometer to the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal resolution.
- ¹H NMR Acquisition:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.



- 13C NMR Acquisition:
  - Acquire a one-dimensional <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
  - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

#### **IR Spectroscopy**

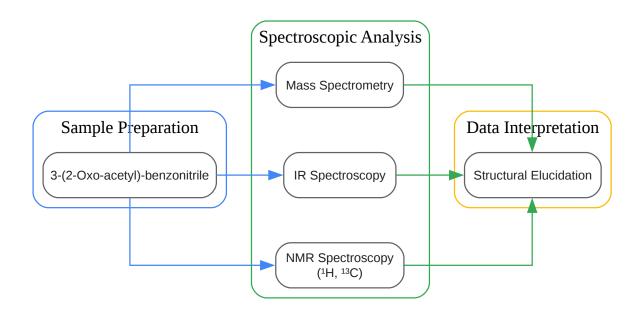
- Sample Preparation (Attenuated Total Reflectance ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
- Instrument Setup:
  - Use a Fourier-Transform Infrared (FTIR) spectrometer.
  - Record a background spectrum of the empty ATR setup.
- Data Acquisition:
  - Record the spectrum of the sample, typically in the range of 4000-400 cm<sup>-1</sup>.
  - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

#### **Mass Spectrometry**



- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrument Setup (Electron Ionization EI):
  - Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
  - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
- Data Acquisition:
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
  - Scan a suitable mass range to detect the molecular ion and expected fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the compound.

# Visualizations Spectroscopic Analysis Workflow

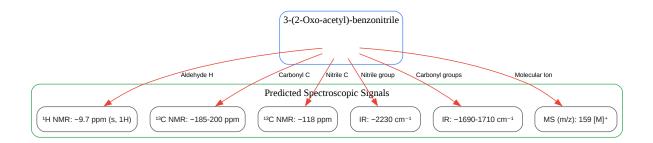




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Caption: General workflow for the spectroscopic analysis of a chemical compound.

### **Key Functional Groups and Predicted Spectroscopic Signals**



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Caption: Key functional groups of **3-(2-Oxo-acetyl)-benzonitrile** and their predicted spectroscopic signals.

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